molecular formula C17H24FN5OS B12237939 5-Fluoro-4-methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine

5-Fluoro-4-methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B12237939
M. Wt: 365.5 g/mol
InChI Key: ZUCWTRVDICOCCV-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a methylsulfanyl group, and a piperazinyl-pyrimidine core. Its distinct chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorine and methylsulfanyl groups. The final step involves the attachment of the piperazinyl-oxazole moiety. Common reagents used in these reactions include fluorinating agents, methylsulfanyl donors, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Fluoro-4-methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoro-4-methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)benzene: Contains a benzene ring instead of a pyrimidine core, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom and the specific arrangement of functional groups in 5-Fluoro-4-methyl-2-(methylsulfanyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine contribute to its unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24FN5OS

Molecular Weight

365.5 g/mol

IUPAC Name

4-[[4-(5-fluoro-6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C17H24FN5OS/c1-11(2)15-13(19-10-24-15)9-22-5-7-23(8-6-22)16-14(18)12(3)20-17(21-16)25-4/h10-11H,5-9H2,1-4H3

InChI Key

ZUCWTRVDICOCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)N2CCN(CC2)CC3=C(OC=N3)C(C)C)F

Origin of Product

United States

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